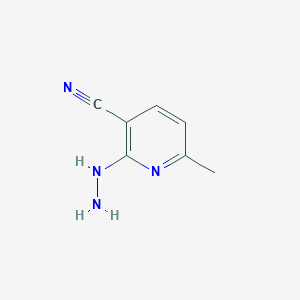

2-Hydrazinyl-6-methylnicotinonitrile

描述

邻硝基苯基 β-D-半乳糖苷: 是一种在生物化学研究中广泛使用的合成化合物。其结构与乳糖相似,只是葡萄糖部分被邻硝基苯基取代。 该化合物主要用作 β-半乳糖苷酶的底物,该酶水解该化合物产生半乳糖和邻硝基苯酚,这是一种黄色的化合物 .

准备方法

合成路线及反应条件: 邻硝基苯基 β-D-半乳糖苷可以通过邻硝基苯酚与 β-D-半乳糖基氯在碱性条件下反应合成。 反应通常涉及使用氢氧化钠等碱来促进糖苷键的形成 .

工业生产方法: 在工业环境中,邻硝基苯基 β-D-半乳糖苷的生产涉及使用大型反应器,在其中将反应物混合并在受控条件下加热。 然后通过结晶或色谱法纯化产物,以达到所需的纯度水平 .

化学反应分析

反应类型: 邻硝基苯基 β-D-半乳糖苷主要经历 β-半乳糖苷酶催化的水解反应。 这种水解导致糖苷键断裂,产生半乳糖和邻硝基苯酚 .

常用试剂和条件: 水解反应通常需要 β-半乳糖苷酶的存在,并在水性缓冲溶液中进行,溶液的 pH 值为酶活性的最佳值,通常在 pH 7.0 至 8.0 左右 .

主要形成的产物: 水解反应的主要产物是半乳糖和邻硝基苯酚。 后者是一种黄色化合物,可以在 420 nm 处用分光光度法轻松检测 .

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of nicotinonitriles, including 2-hydrazinyl-6-methylnicotinonitrile, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, including breast (MCF-7), lung (NCI-H460), and brain (SF-268) tumors. For instance, certain substituted nicotinonitriles demonstrated higher inhibitory effects compared to standard chemotherapeutics like Doxorubicin .

Mechanism of Action

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of specific protein kinases and other molecular targets associated with tumor growth and proliferation. For example, nicotinonitriles have been identified as inhibitors of epidermal growth factor receptor (EGFR) and other tyrosine kinases .

| Compound | Target | Effect | Reference |

|---|---|---|---|

| This compound | EGFR | Inhibition of cell proliferation | |

| Substituted Nicotinonitriles | Various cancer lines | Cytotoxicity |

Agricultural Applications

Plant Growth Regulators

Compounds similar to this compound have been explored as potential plant growth regulators. Research has indicated that derivatives can enhance plant growth by modulating hormonal pathways or by acting as signaling molecules in plant development .

Case Study: Synthesis and Testing

A study synthesized several derivatives of this compound and evaluated their effects on plant growth parameters such as height, leaf area, and biomass accumulation. Results showed that certain derivatives significantly improved growth metrics compared to untreated controls .

Material Science

Electrochemical Applications

Recent investigations have suggested that nicotinonitrile derivatives can be utilized in the development of electrochemical sensors due to their electron-rich nature. This property allows them to participate in redox reactions, making them suitable for detecting various analytes in chemical sensors .

Summary of Findings

The applications of this compound span multiple scientific disciplines, showcasing its versatility:

- Medicinal Chemistry: Significant anticancer activity with mechanisms involving protein kinase inhibition.

- Agriculture: Potential use as plant growth regulators with demonstrated efficacy in enhancing growth parameters.

- Material Science: Promising applications in the development of electrochemical sensors.

作用机制

邻硝基苯基 β-D-半乳糖苷作为酶 β-半乳糖苷酶的底物。该酶催化半乳糖和邻硝基苯基部分之间的糖苷键的水解。该反应导致形成半乳糖和邻硝基苯酚。 后者可以用分光光度法检测,提供酶活性的量度 .

相似化合物的比较

类似化合物:

对硝基苯基 β-D-半乳糖苷: 与邻硝基苯基 β-D-半乳糖苷相似,但硝基位于对位。

4-甲基伞形酮 β-D-半乳糖苷: 另一种 β-半乳糖苷酶的底物,在水解后产生荧光产物.

独特性: 邻硝基苯基 β-D-半乳糖苷的独特性在于其在水中的高溶解度及其水解产物邻硝基苯酚的独特黄色。 这使得它特别适用于需要目视检测的比色分析 .

生物活性

2-Hydrazinyl-6-methylnicotinonitrile is a hydrazine derivative that has garnered attention for its potential biological activities. Hydrazones, in general, are known for their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and analgesic effects. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and various biological assessments.

Synthesis

The synthesis of this compound typically involves the reaction of 6-methyl nicotinonitrile with hydrazine hydrate. This reaction can be conducted under reflux conditions in ethanol to yield the desired hydrazone compound. Characterization of the synthesized compound is often performed using techniques such as NMR spectroscopy and IR spectroscopy to confirm the structure.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

1. Antimicrobial Activity

Hydrazones have shown significant antimicrobial properties against various pathogens. In studies evaluating the antimicrobial efficacy of hydrazone derivatives, compounds similar to this compound demonstrated notable inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported in the range of 50-100 µg/mL, indicating potent activity compared to standard antibiotics .

2. Anticancer Activity

Research has highlighted the anticancer potential of hydrazone derivatives. For instance, derivatives synthesized from similar structures exhibited IC50 values ranging from 4 to 17 µM against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

3. Anti-inflammatory Effects

The anti-inflammatory properties of hydrazones have been explored through in vitro assays measuring cytokine release and nitric oxide production. Compounds related to this compound have been shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .

Case Studies

Several studies have investigated the biological activities of hydrazone derivatives, providing insights into their mechanisms and efficacy:

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of hydrazone compounds, including those derived from this compound, against clinical isolates. The results indicated that certain modifications in the hydrazone structure enhanced antibacterial activity, with specific substitutions leading to improved MIC values .

Case Study 2: Anticancer Mechanisms

In another investigation focused on anticancer activity, derivatives were tested against multiple cancer cell lines. The results showed that specific structural features correlated with increased cytotoxicity and apoptosis induction. For example, compounds with electron-withdrawing groups exhibited enhanced activity against MCF-7 cells .

Research Findings

The following table summarizes key findings related to the biological activities of this compound and related compounds:

| Activity Type | Tested Compound(s) | Cell Line/Pathogen | IC50/MIC Values | Mechanism |

|---|---|---|---|---|

| Antimicrobial | Hydrazone derivatives | E. coli, S. aureus | 50-100 µg/mL | Cell wall disruption |

| Anticancer | Similar hydrazones | A549, MCF-7 | 4-17 µM | Apoptosis induction |

| Anti-inflammatory | Hydrazone derivatives | Macrophages | - | Cytokine inhibition |

属性

IUPAC Name |

2-hydrazinyl-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-5-2-3-6(4-8)7(10-5)11-9/h2-3H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIXWMLECVAIEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C#N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。